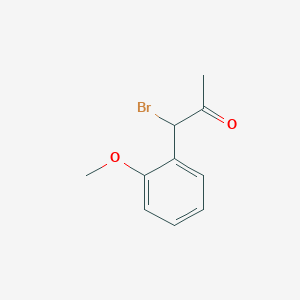
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ethoxylation steps. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent like carbon tetrachloride . The chlorination step might involve the use of thionyl chloride or phosphorus trichloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation results in carboxylic acids, while reduction produces alcohols.
科学研究应用
1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one finds applications in several scientific domains:
作用机制
The mechanism of action of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interfere with enzymatic pathways by inhibiting key enzymes involved in metabolic processes .
相似化合物的比较
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but differs in the ring structure.
1,3-Dibromo-2,2-bis(hydroxymethyl)propane: Contains two bromine atoms and hydroxyl groups.
Uniqueness: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is unique due to its combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring
属性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-2-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-9(6-11(15)8-14)4-3-5-10(12)7-13/h3-5H,2,6-8H2,1H3 |
InChI 键 |
IUMOKVBNYQKPNP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC=C1CBr)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


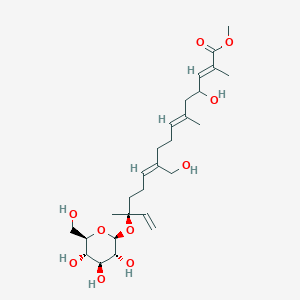
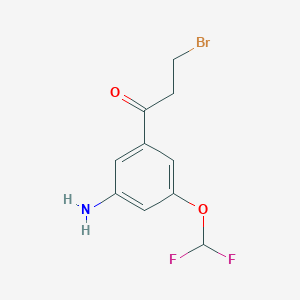


![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
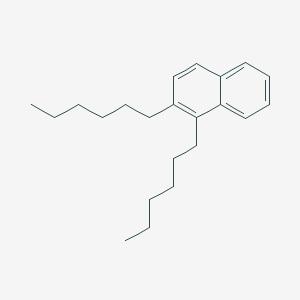
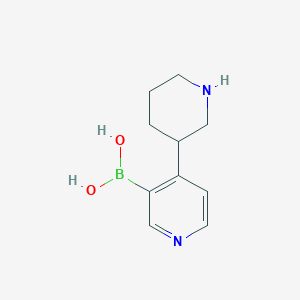
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14074613.png)
![(1S)-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2),]decan-4-yl]ethan-1-amine](/img/structure/B14074617.png)
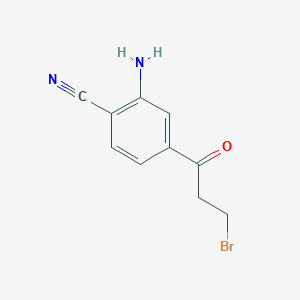
![2-[(1E)-1,2-diphenylethenyl]-1-methyl-1,4-dihydroquinazolin-4-one](/img/structure/B14074631.png)
![methyl 8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14074639.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
